molecular formula C18H19NO B1293348 2-Azetidinomethyl-4'-methylbenzophenone CAS No. 898775-51-4

2-Azetidinomethyl-4'-methylbenzophenone

Cat. No.: B1293348
CAS No.: 898775-51-4
M. Wt: 265.3 g/mol
InChI Key: PCMNTAPHBUZDIN-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4'-methylbenzophenone is a β-lactam (azetidinone)-functionalized benzophenone derivative. Its structure combines a benzophenone core substituted with a methyl group at the 4'-position and an azetidinomethyl moiety at the 2-position. This compound is of interest due to the biological relevance of β-lactams (e.g., antibacterial activity) and benzophenones (e.g., UV absorption, enzyme inhibition).

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)18(20)17-6-3-2-5-16(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMNTAPHBUZDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643688
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-51-4
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-methylbenzophenone typically involves multi-step organic reactions. One common method includes the reaction of 4’-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for 2-Azetidinomethyl-4’-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Azetidinomethyl-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Azetidinomethyl-4'-methylbenzophenone with structurally related benzophenone derivatives, focusing on molecular properties, biological activities, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
This compound C₁₇H₁₇NO₂ 279.33 g/mol 2-azetidinomethyl, 4'-methyl Potential β-lactam-mediated activity (hypothesized); structural analog of enzyme inhibitors
2-Amino-4'-methylbenzophenone C₁₄H₁₃NO 211.26 g/mol 2-amino, 4'-methyl Used in palladium-catalyzed synthesis of antitumor agents (e.g., benzoylindoles)
Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone) C₁₅H₁₄O₃ 242.27 g/mol 2-hydroxy, 4-methoxy, 4'-methyl Sunscreen agent (UV absorber); regulated at 4% concentration in cosmetics
3,4-Dichloro-4'-methylbenzophenone C₁₄H₁₀Cl₂O 265.13 g/mol 3,4-dichloro, 4'-methyl No specific activity reported; melting point: 195.7–196°C; used in synthetic intermediates
4-Methoxy-4'-methylbenzophenone C₁₅H₁₄O₂ 226.27 g/mol 4-methoxy, 4'-methyl Pharmaceutical intermediate; off-white crystalline powder
Rubratoxin Acid A (221) Not specified Not specified Polyketide-derived benzophenone Inhibits NO production in RAW264.7 cells (IC₅₀: 1.9 μM)

Structural and Functional Insights

  • β-Lactam vs.
  • Hydroxy/Methoxy Groups: Mexenone’s 2-hydroxy and 4-methoxy groups enhance UV absorption, critical for its role in sunscreens, whereas 4-Methoxy-4'-methylbenzophenone lacks the hydroxyl group, limiting its photostability .

Biological Activity

2-Azetidinomethyl-4'-methylbenzophenone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azetidine ring and a methyl-substituted benzophenone core. The synthesis typically involves:

  • Formation of Benzophenone Core : Utilizing Friedel-Crafts acylation to synthesize 4'-methylbenzophenone.
  • Azetidine Ring Introduction : Achieved through nucleophilic substitution where the benzophenone reacts with azetidine in the presence of a base such as sodium hydride.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been noted to affect cell cycle progression and promote cell death in certain cancer cell lines.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to altered enzymatic activity.
  • Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating potent activity.
  • Anticancer Studies : In a controlled experiment, the compound was tested on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective anticancer potential at micromolar concentrations.
  • Comparative Analysis : When compared to other similar compounds, this compound demonstrated superior biological activity due to its unique structural features, which enhance its interaction with biological targets .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Candida albicansMIC = 16 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 12 µM
HeLa (cervical cancer)IC50 = 15 µM

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